4-Methyl-1,3'-bipiperidine
Overview
Description
4-Methyl-1,3’-bipiperidine is an organic compound belonging to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a methyl group attached to the fourth position of the piperidine ring and a bipiperidine structure, which consists of two piperidine rings connected by a single bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3’-bipiperidine can be achieved through various methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.
Catalytic Hydrogenation: This method involves the hydrogenation of a precursor compound in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of 4-Methyl-1,3’-bipiperidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Purification: Techniques like distillation, crystallization, or chromatography are used to purify the final product.
Quality Control: Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,3’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing conditions.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles are used for substitution reactions.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-1,3’-bipiperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1,3’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors in biological systems.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction: Modulating signal transduction pathways involved in various cellular processes.
Comparison with Similar Compounds
4-Methyl-1,3’-bipiperidine can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a single piperidine ring.
Bipiperidine: Compounds with two piperidine rings but without the methyl substitution.
Methylpiperidine: Compounds with a methyl group attached to different positions on the piperidine ring.
Properties
IUPAC Name |
4-methyl-1-piperidin-3-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-4-7-13(8-5-10)11-3-2-6-12-9-11/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJFUSPUMDOMFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311222 | |
Record name | 4-Methyl-1,3′-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
814916-96-6 | |
Record name | 4-Methyl-1,3′-bipiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=814916-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1,3′-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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